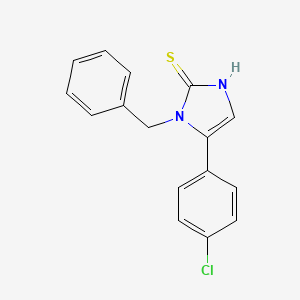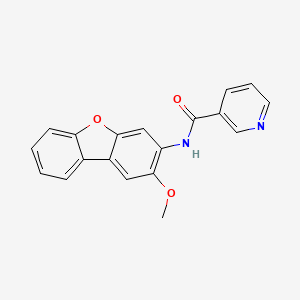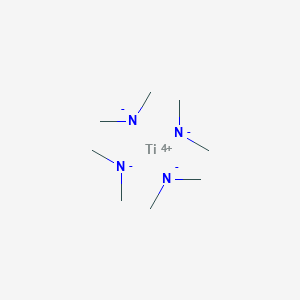
Tetrakis(dimethylamino)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a yellow liquid that is generally classified as a metalorganic species, meaning its properties are strongly influenced by the organic ligands but the compound lacks metal-carbon bonds . This compound is used in chemical vapor deposition to prepare titanium nitride surfaces and in atomic layer deposition as a titanium dioxide precursor .
Mechanism of Action
Target of Action
Tetrakis(dimethylamino)titanium(IV), also known as Tetrakis(dimethylamido)titanium(IV) or TDMAT, is a metalorganic compound . Its primary targets are surfaces where titanium nitride (TiN) and titanium dioxide (TiO2) thin films are desired .
Mode of Action
TDMAT interacts with its targets through two main processes: Organometallic Chemical Vapor Deposition (OMCVD) and Atomic Layer Deposition (ALD) . In OMCVD, TDMAT is used as a precursor to deposit titanium nitride (TiN) thin films . In ALD, it serves as a precursor for the deposition of titanium dioxide (TiO2) thin films .
Biochemical Pathways
The biochemical pathways involved in the action of TDMAT primarily revolve around the deposition of thin films. In the presence of water, TDMAT undergoes a reaction to yield titanium dioxide (TiO2) and dimethylamine . This reaction is crucial in the ALD process where TDMAT is used as a precursor for the deposition of TiO2 thin films .
Pharmacokinetics
TDMAT is a liquid at room temperature with a density of 0.947 g/mL . It has a boiling point of 50 °C at 0.5 mmHg, indicating its volatility , which is crucial for its use in vapor deposition processes .
Result of Action
The result of TDMAT’s action is the formation of thin films of titanium nitride (TiN) or titanium dioxide (TiO2) on the target surfaces . These thin films have various applications in the semiconductor industry and other technological fields .
Action Environment
The action of TDMAT is influenced by environmental factors. It is sensitive to water and requires air-free techniques for handling . The presence of water can trigger a reaction that leads to the formation of titanium dioxide and dimethylamine . Additionally, TDMAT is highly flammable and reacts violently with water to release flammable gases . Therefore, it must be handled with care in a controlled environment to ensure safety and efficacy .
Biochemical Analysis
Biochemical Properties
Tetrakis(dimethylamido)titanium(IV) plays a significant role in biochemical reactions, particularly in the synthesis of titanium-based materials. It interacts with various enzymes and proteins, facilitating the formation of titanium nitride and titanium dioxide. The compound’s interaction with water leads to the hydrolysis of Tetrakis(dimethylamido)titanium(IV), resulting in the formation of titanium dioxide and dimethylamine . This reaction is crucial in the deposition processes used in material science.
Cellular Effects
The effects of Tetrakis(dimethylamido)titanium(IV) on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of genes involved in the synthesis of titanium-based materials . Additionally, the hydrolysis of Tetrakis(dimethylamido)titanium(IV) within cells can result in the formation of titanium dioxide, which may have various effects on cellular metabolism and function.
Molecular Mechanism
At the molecular level, Tetrakis(dimethylamido)titanium(IV) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with water and other amines leads to the formation of titanium dioxide and dimethylamine . This reaction is facilitated by the compound’s tetrahedral structure, which allows for efficient binding and interaction with other molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(dimethylamido)titanium(IV) change over time due to its stability and degradation. The compound is sensitive to water and requires air-free techniques for handling . Over time, the hydrolysis of Tetrakis(dimethylamido)titanium(IV) leads to the formation of titanium dioxide and dimethylamine, which can have long-term effects on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Tetrakis(dimethylamido)titanium(IV) vary with different dosages in animal models. At low doses, the compound may facilitate the formation of titanium-based materials without causing significant adverse effects. At high doses, Tetrakis(dimethylamido)titanium(IV) can be toxic and cause adverse effects due to the formation of titanium dioxide and dimethylamine . These threshold effects are crucial in determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Tetrakis(dimethylamido)titanium(IV) is involved in metabolic pathways that lead to the formation of titanium dioxide and dimethylamine. The compound interacts with enzymes and cofactors that facilitate its hydrolysis and subsequent reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways within cells.
Transport and Distribution
Within cells and tissues, Tetrakis(dimethylamido)titanium(IV) is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its overall activity and function . The compound’s transport and distribution are crucial in determining its effects on cellular processes and function.
Subcellular Localization
The subcellular localization of Tetrakis(dimethylamido)titanium(IV) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial in determining the compound’s activity and function within cells . The formation of titanium dioxide within specific subcellular compartments can have various effects on cellular processes and function.
Preparation Methods
Tetrakis(dimethylamino)titanium is typically prepared from titanium tetrachloride by treatment with lithium dimethylamide. The reaction is as follows :
[ \text{TiCl}_4 + 4 \text{LiNMe}_2 \rightarrow \text{Ti(NMe}_2)_4 + 4 \text{LiCl} ]
This compound is quite sensitive to water, and its handling requires air-free techniques. The ultimate products of its hydrolysis are titanium dioxide and dimethylamine :
[ \text{Ti(NMe}_2)_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{HNMe}_2 ]
Chemical Reactions Analysis
Tetrakis(dimethylamino)titanium undergoes several types of reactions, including:
Hydrolysis: As mentioned, it reacts with water to form titanium dioxide and dimethylamine.
Exchange Reactions: It undergoes exchange with other amines, evolving dimethylamine.
Exothermal Reactions: It reacts with excess cyclopentadiene to yield tris(dimethylamido)(η5-cyclopentadienyl)titanium(IV).
Common reagents used in these reactions include water and cyclopentadiene, and the major products formed are titanium dioxide, dimethylamine, and tris(dimethylamido)(η5-cyclopentadienyl)titanium(IV) .
Scientific Research Applications
Tetrakis(dimethylamino)titanium has several scientific research applications:
Comparison with Similar Compounds
Tetrakis(dimethylamino)titanium can be compared with other similar compounds such as Tetrakis(dimethylamido)vanadium. Both compounds are used in chemical vapor deposition and share similar properties, but this compound is unique in its specific applications in forming titanium nitride and titanium dioxide thin films .
Similar compounds include:
Properties
CAS No. |
3275-24-9 |
|---|---|
Molecular Formula |
C8H24N4Ti |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
dimethylazanide;titanium(4+) |
InChI |
InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
InChI Key |
MNWRORMXBIWXCI-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Key on ui other cas no. |
3275-24-9 |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
Synonyms |
tetrakis(dimethylamido)titanium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


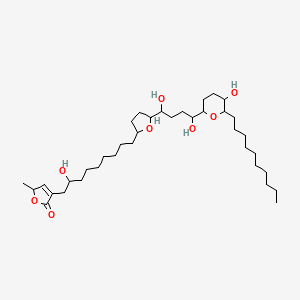
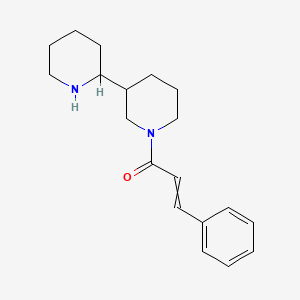
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)
![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)
![4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)
![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)
![2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1230002.png)

![5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene](/img/structure/B1230006.png)
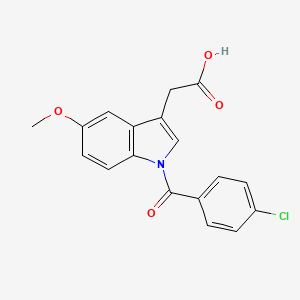
![4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester](/img/structure/B1230008.png)
